Target engagement landscape: no primary bioactivity data exist for CAS 922097-77-6 in authoritative public databases
A systematic search of ChEMBL, BindingDB, PubMed, PubMed Central, and Google Patents returned zero quantitative bioactivity records (IC₅₀, Kᵢ, EC₅₀, MIC, or % inhibition) for CAS 922097-77-6. By contrast, structurally related benzofuran–oxadiazole hybrids from the MDPI 2022 series exhibit measurable anticancer activity (e.g., compound 5d: IC₅₀ = 6.3 ± 0.7 µM against A549 lung cancer cells; reference drug crizotinib IC₅₀ = 8.54 ± 0.84 µM) [1]. The absence of any quantitative comparator for 922097-77-6 means its relative potency, selectivity, and target profile are completely uncharacterised.
| Evidence Dimension | Anticancer activity (IC₅₀) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Benzofuran–oxadiazole hybrid 5d (MDPI series): IC₅₀ = 6.3 ± 0.7 µM (A549); crizotinib: 8.54 ± 0.84 µM |
| Quantified Difference | Cannot be calculated – target compound lacks any quantitative activity value |
| Conditions | A549 non-small-cell lung cancer cell line; MTT assay; 48 h exposure [1] |
Why This Matters
Without a single quantitative bioactivity data point, no evidence-based procurement or selection decision can be made for CAS 922097-77-6 over any analogue.
- [1] MDPI (2022) Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 1023. https://doi.org/10.3390/molecules27031023 View Source
